molecular formula C13H16N2O3S B2989910 N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411177-55-2

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2989910
CAS No.: 2411177-55-2
M. Wt: 280.34
InChI Key: KZMWCKGBKPBJFV-NSHDSACASA-N
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Description

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide: is a chemical compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the pyrrolidine derivative with acryloyl chloride to form the prop-2-enamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine:

    Biological Studies: Used in studies involving enzyme inhibition or receptor binding.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide moiety.

    N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-enamide: Similar structure but with a but-2-enamide group.

Uniqueness: N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3S)-1-(benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-13(16)14-11-8-9-15(10-11)19(17,18)12-6-4-3-5-7-12/h2-7,11H,1,8-10H2,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMWCKGBKPBJFV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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